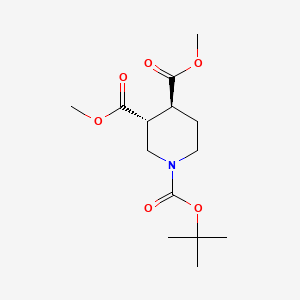
O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate is a chemical compound with the CAS number 2816820-24-1. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl and dimethyl ester groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and dimethyl ester groups under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity. The exact synthetic route may vary depending on the desired application and the availability of starting materials .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes often utilize continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
- tert-Butyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate
Uniqueness
O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C14H23NO6 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O,4-O-dimethyl (3R,4S)-piperidine-1,3,4-tricarboxylate |
InChI |
InChI=1S/C14H23NO6/c1-14(2,3)21-13(18)15-7-6-9(11(16)19-4)10(8-15)12(17)20-5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1 |
Clé InChI |
LVWCBPHCEJNKJG-UWVGGRQHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)OC)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















